molecular formula C11H7NO2 B1582570 3-Cyano-6-methylchromone CAS No. 50743-18-5

3-Cyano-6-methylchromone

Cat. No. B1582570
CAS RN: 50743-18-5
M. Wt: 185.18 g/mol
InChI Key: FNRLRLMPBIRUSQ-UHFFFAOYSA-N
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Description

3-Cyano-6-methylchromone, also known as 6-Methylchromone-3-carbonitrile, is a chemical compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 . It appears as a pale yellow powder .


Physical And Chemical Properties Analysis

3-Cyano-6-methylchromone is a pale yellow powder . It has a molecular weight of 185.18 . The melting point is reported to be between 146-152 °C .

Scientific Research Applications

Photodiode Application

3-Cyano-6-methylchromone has been studied for its potential in photodiode applications. In a study by Ibrahim, Farag, and El-Gohary (2015), a compound derived from 6-methylchromone-3-carbonitrile demonstrated strong visible emission and good rectifying properties when exposed to visible light, suggesting its usefulness in optoelectronic applications (Ibrahim, Farag, & El-Gohary, 2015).

Heterocyclic Chemistry

The chemical reactivity of 6-methylchromone-3-carbonitrile, closely related to 3-Cyano-6-methylchromone, has been explored in the synthesis of various heterocyclic systems. This research by Ibrahim and El-Gohary (2016) indicates potential applications in the development of new chemical compounds (Ibrahim & El-Gohary, 2016).

Energy and Calorimetry

Research by Flores et al. (2014) investigated the energies of combustion of compounds including 6-methylchromone-2-carboxylic acid, providing insights into their thermodynamic properties. This could have implications for energy-related applications of chromone derivatives (Flores et al., 2014).

Synthesis of Anti-allergic Substances

3-Cyanochromones have been utilized in the synthesis of anti-allergic substances, as they enhance the dienophilic nature of carbon-carbon double bonds in the cyclic enone system. This research area, explored by Reddy et al. (2004), could lead to the development of new pharmacological agents (Reddy et al., 2004).

Photophysical Properties

Rohman et al. (2019) examined the solvent-dependent photophysical properties of 3-cyano chromone, which could be significant for understanding its behavior in various environments and potential applications in material sciences (Rohman et al., 2019).

Photovoltaic Device Application

6-Methylchromone-3-carbonitrile, closely related to 3-Cyano-6-methylchromone, has shown potential in photovoltaic device applications, as indicated by research conducted by Halim et al. (2018). This suggests possible uses in the development of solar energy technologies (Halim et al., 2018).

Acetylcholinesterase Inhibition Activity

The binding interaction of chromone derivatives, including 3-cyanochromone, with human serum albumin has been studied by Rohman et al. (2019), focusing on their potential as acetylcholinesterase inhibitors. This research could have implications for the development of treatments for conditions such as Alzheimer's disease (Rohman et al., 2019).

Safety And Hazards

While specific safety and hazard information for 3-Cyano-6-methylchromone is not available, it’s important to handle all chemical substances with care. Avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-methyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRLRLMPBIRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350962
Record name 3-Cyano-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-methylchromone

CAS RN

50743-18-5
Record name 3-Cyano-6-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-6-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10
Citations
VY Sosnovskikh, VS Moshkin, MI Kodess - Russian Chemical Bulletin, 2010 - Springer
… It has been only report ed12 that reactions of 3 cyanochromone and 3 cyano 6 methylchromone with p toluidine yield equilibrium mix tures of an open chain tautomer (amino enone 3) …
Number of citations: 6 link.springer.com
VY Sosnovskikh, VS Moshkin, MI Kodess - Tetrahedron Letters, 2009 - Elsevier
… In the case of 3-cyano-6-methylchromone 1 (R = Me) and aniline, we obtained a 77:23 mixture (CDCl 3 ) of isomers Z-2a and E-2a, 6 having s-E conformation at the С–N bond, and no …
Number of citations: 33 www.sciencedirect.com
MY Kornev, VS Moshkin, OS El'tsov… - Chemistry of …, 2013 - Springer
… We have found that 3-cyanochromone 4a and 3-cyano-6-methylchromone 4b react with phenacylpyridinium bromide in the presence of one or two equivalents of potassium carbonate …
Number of citations: 3 link.springer.com
VY Sosnovskikh, VS Moshkin - Chemistry of Heterocyclic Compounds, 2012 - Springer
… In the case of the 3-cyano-6-methylchromone (1b) it was possible to obtain the intermediate acrylonitriles 4b as a mixture of the Z- and E-isomers without an admixture of chromones 6b. …
Number of citations: 27 link.springer.com
CK Ghosh, SK Karak - Journal of heterocyclic chemistry, 2005 - cyberleninka.org
… Diazomethane, diazoethane, 2-diazopropane and t-butyldiazomethane bring about alkylation at 2-position of 3-cyano-6-methylchromone [19b]. Hsung et al [20-23] have extensively …
Number of citations: 3 cyberleninka.org
I Khan, C Zhao, YJ Zhang - Chemical Communications, 2018 - pubs.rsc.org
… on our previous studies, initial investigation focused on the examination of the decarboxylative cycloaddition of Ph-VEC 1a with commercially available 3-cyano-6-methylchromone (2a) …
Number of citations: 81 pubs.rsc.org
BH Shah, S Khan, C Zhao… - The Journal of Organic …, 2023 - ACS Publications
… of our previous research, (14) the initial study was focused on performing Pd-catalyzed asymmetric cycloaddition of Ph-VEC 1a with commercially available 3-cyano-6-methylchromone (…
Number of citations: 1 pubs.acs.org
MA Rashid, N Rasool, B Appel, M Adeel, V Karapetyan… - Tetrahedron, 2008 - Elsevier
… Starting with 3-cyano-6-methylchromone (1b) (152 mg, 0.82 mmol), Me 3 SiOTf (238 mg, 0.19 mL, 1.07 mmol), 2a (294 mg, 1.07 mmol), CH 2 Cl 2 (16 mL), EtOH (20 mL) and …
Number of citations: 23 www.sciencedirect.com
JF Li, BT Fan, JP Doucet, A Panaye - Applied spectroscopy, 2003 - journals.sagepub.com
A new spectral code that can be used by Relational Database Management Systems (RDBMS) as an index for infrared (IR) spectra searches in Relational Database (RDB) is presented …
Number of citations: 11 journals.sagepub.com
CK Ghosh, A Chakraborty - ARKIVOC: Online Journal of Organic …, 2015 - Citeseer
… basic condition (EtOH, NEt3), benzimidazole-2-acetonitrile 87 gives the pentacyclic compound 91 with 3-cyanochromone 1a but the azaxanthone 93b with 3-cyano-6methylchromone …
Number of citations: 10 citeseerx.ist.psu.edu

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